2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane
Description
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a unique bicyclic framework with nitrogen atoms at positions 1 and 4. The benzyl and trifluoromethyl substituents confer distinct electronic and steric properties, making it a candidate for medicinal chemistry applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety may influence target binding affinity .
Properties
Molecular Formula |
C13H15F3N2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-benzyl-3-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
InChI Key |
AOEGRRBQCAPXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 1-Benzyl-3-(Chloromethyl)azetidine-3-carbaldehyde
The foundational step involves preparing a bis-electrophilic azetidine precursor. As reported for analogous compounds, 1-benzylazetidin-3-ol undergoes formylation followed by chlorination to yield 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde. Key parameters include:
Spirocyclization with Trifluoromethylamine
Cyclization employs a trifluoromethylamine nucleophile under basic conditions. Adapted from diazaspiro[3.3]heptane syntheses:
-
Reaction Setup :
-
Optimization Insights :
-
Workup and Purification :
Asymmetric Synthesis via Davis–Ellman Imines
Chiral Induction Strategy
Building on asymmetric 2,6-diazaspiro[3.3]heptane syntheses, the trifluoromethyl group is introduced during spirocyclization:
Post-Cyclization Functionalization
-
Benzylation : Pd-catalyzed coupling introduces the benzyl group post-cyclization to avoid side reactions.
-
Deprotection : Remove tert-butanesulfinyl group using HCl/MeOH.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Optimization
Analytical Characterization
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, trifluoromethylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Benzyl vs. Benzhydryl : The benzyl group in the target compound is less sterically demanding than the benzhydryl moiety in 4n, which may reduce steric clashes in target binding .
- Synthetic Yields : Transition metal-catalyzed methods (e.g., Pd/BINAP in ) achieve moderate yields (~47–87%), comparable to reductive amination approaches .
Physicochemical Properties
Physical properties vary significantly with substituents:
| Property | 2-Benzyl-1-(trifluoromethyl) | 2,6-Diazaspiro[3.3]heptane (Unsubstituted) | 4d (Chloro-fluorophenyl) | 9j (Cyanopyridinyl) |
|---|---|---|---|---|
| Molecular Weight | ~315 g/mol (estimated) | 98.15 g/mol | 431.16 g/mol | ~450 g/mol |
| cLogP | ~2.5–3.0 | -0.51 | ~3.0 | ~3.5 |
| Water Solubility | Low | Moderate (PSA = 24.06) | Low | Very low |
| Boiling Point | ~250–270°C (estimated) | 220.9°C | N/A | N/A |
Notes:
Biological Activity
Structural Characteristics
The spirocyclic framework of 2-benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane contributes to its distinctive reactivity and biological potential. The presence of the trifluoromethyl group enhances electrophilicity, which may influence interactions with various biological macromolecules such as proteins and nucleic acids.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Benzyl-2,6-diazaspiro[3.3]heptane | C12H16N2 | Lacks trifluoromethyl group; simpler structure |
| 1-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane | C13H15F3N2 | Variation in nitrogen positioning |
| 6-(Trifluoromethyl)-2,6-diazaspiro[3.3]heptane | C12H14F3N2 | Different substituents on the benzyl group |
Biological Activity
Research indicates that compounds with similar diazaspiro structures exhibit significant biological activities, including:
- Antimicrobial Activity : Some diazaspiro compounds have shown effectiveness against various bacterial strains.
- CNS Activity : There is evidence suggesting that certain derivatives may interact with central nervous system receptors, potentially offering therapeutic benefits for neurological disorders.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects in preclinical studies.
However, specific studies focusing on the biological activity of this compound are still required to elucidate its mechanisms of action and therapeutic potential.
Case Studies and Research Findings
Recent literature has explored the interactions of compounds related to this compound with sigma receptors, which are implicated in various diseases including Alzheimer's and schizophrenia. For instance:
- Study on σ Receptor Ligands : A study evaluated the pharmacophoric features of different σ receptor ligands using in silico techniques, highlighting the potential for developing selective σ receptor modulators that could lead to new therapeutic strategies for neurodegenerative diseases .
- Molecular Docking Studies : Molecular docking studies have been utilized to assess binding affinities and interactions of similar compounds with σ receptors, providing insights into their potential efficacy as therapeutic agents .
Q & A
Q. Experimental Design :
- Assay : PARP-1 enzymatic inhibition measured via fluorescence polarization.
- Controls : Piperazine/homopiperazine analogs tested under identical conditions .
Basic: What spectroscopic techniques validate the structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm), trifluoromethyl-coupled carbons (δ 116–117 ppm), and spirocyclic CH₂ groups (δ 3.4–4.3 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 265.17 for 2-benzyl-6-phenyl derivatives) .
- Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 77.57%, N: 10.13%) match calculated values within 0.1% error .
Advanced: How can computational modeling predict SAR for analogs targeting WDR5-MYC interactions?
Q. Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the spiro NH and WDR5’s Arg298 residue. Modifications at the 1-position (e.g., 4-fluorophenyl) improve binding scores by 1.5 kcal/mol .
- QSAR Models : Hammett σ values for substituents correlate with IC₅₀ (R² = 0.89), guiding rational design .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .
Basic: How are contradictions in biological activity data resolved across studies?
Methodological Answer :
Contradictions (e.g., PARP-1 vs. σ2 receptor activity) arise from:
Assay Conditions : PARP-1 assays use recombinant human enzyme, while σ2 studies employ rat brain membranes. Standardize protocols (e.g., ATP concentration, pH) .
Substituent Effects : Trifluoromethyl vs. benzyl groups alter electron density and steric bulk. Compare analogs with identical substituents .
Target Isoforms : Confirm selectivity via knockout cell lines or isoform-specific inhibitors .
Example : The 2,6-diazaspiro[3.3]heptane core in PARP-1 inhibitors (IC₅₀ = 3.9 nM) vs. σ2 ligands (Ki = 53 nM) highlights target-dependent SAR .
Advanced: What strategies enable functionalization of the spirocyclic core for library synthesis?
Q. Methodological Answer :
- Amide Coupling : HATU/DIPEA-mediated conjugation with carboxylic acids (e.g., 4-cyclopentylimidazole) yields WDR5-MYC inhibitors (85% yield) .
- Sulfonylation : Reaction with tosyl chloride (1.5 equiv) in THF introduces sulfonamide groups, critical for σ2 receptor binding .
- Reductive Amination : NaBH₄/MeOH reduces imines to secondary amines, enabling diversification at the 6-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
